molecular formula C12H15N3O B1463041 2-(Piperidin-3-ylmethoxy)nicotinonitrile CAS No. 1185542-17-9

2-(Piperidin-3-ylmethoxy)nicotinonitrile

Cat. No.: B1463041
CAS No.: 1185542-17-9
M. Wt: 217.27 g/mol
InChI Key: ZROYMJIPNXUCPB-UHFFFAOYSA-N
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Description

2-(Piperidin-3-ylmethoxy)nicotinonitrile ( 1185542-17-9) is a high-purity chemical building block supplied for advanced research and development applications. This compound features a molecular formula of C12H15N3O and a molecular weight of 217.27 g/mol . Its unique structure, which incorporates both nicotinonitrile and piperidine moieties, makes it a valuable intermediate for medicinal chemistry and drug discovery. The nicotinonitrile scaffold is recognized as a privileged structure in agrochemical and pharmaceutical research, with derivatives demonstrating significant biological activities . For instance, related nicotinonitrile compounds have been investigated for their molluscicidal activity, showing efficacy by inhibiting acetylcholinesterase (AChE) and disrupting normal function in pests . Furthermore, the piperidine ring is a common feature in numerous pharmacologically active substances, including analgesics, antipsychotics, and antidepressants . Researchers can utilize this compound as a key synthetic precursor for developing new active molecules or as a probe for studying neurological targets. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Handle with care in a controlled laboratory setting.

Properties

CAS No.

1185542-17-9

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-(piperidin-3-ylmethoxy)pyridine-3-carbonitrile

InChI

InChI=1S/C12H15N3O/c13-7-11-4-2-6-15-12(11)16-9-10-3-1-5-14-8-10/h2,4,6,10,14H,1,3,5,8-9H2

InChI Key

ZROYMJIPNXUCPB-UHFFFAOYSA-N

SMILES

C1CC(CNC1)COC2=C(C=CC=N2)C#N

Canonical SMILES

C1CC(CNC1)COC2=C(C=CC=N2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison of Key Nicotinonitrile Derivatives

Compound Name Substituents Biological Activity (IC50) Reference
2-(Piperidin-3-ylmethoxy)nicotinonitrile Piperidin-3-ylmethoxy (2-position) Not reported
4-Piperidin-4-yl nicotinonitrile Piperidin-4-yl (4-position), cyclopropylmethoxy-phenyl IKK-beta: 8.5 nM; Cell: 60 nM
6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile Benzofuran, methylthio Moderate antimicrobial activity
Compound XLII (Indole-nicotinonitrile) Indole, bromophenyl, methoxy Anticancer (IC50 > Methotrexate)

Table 2: Physicochemical Properties of Selected Compounds

Compound Name LogP Molecular Weight Solubility
This compound ~2.1* 259.3 g/mol Moderate (DMSO)
4-Piperidin-4-yl nicotinonitrile ~3.5 435.5 g/mol Low (aqueous)
Compound XLII ~4.8 512.3 g/mol Poor (organic solvents)

*Estimated using Crippen method .

Key Findings and Implications

  • Positional Effects : The placement of the piperidine ring (3-yl vs. 4-yl) significantly impacts biological activity. Piperidin-4-yl derivatives exhibit stronger IKK-beta inhibition, likely due to optimal spatial alignment with the kinase active site .
  • Substituent Diversity : Sulfur-containing groups (e.g., sulfanyl) enhance electrophilicity but may reduce metabolic stability compared to ether-linked groups (e.g., methoxy) .
  • Further studies should prioritize in vitro target screening and pharmacokinetic profiling.

Preparation Methods

Overview of Nicotinonitrile Scaffold Synthesis

The nicotinonitrile core, specifically 3-cyanopyridine derivatives, is commonly prepared via several established methods:

  • Ammoxidation of 3-methylpyridine (3-picoline): Industrially, 3-picoline undergoes ammoxidation in the presence of vanadium phosphorous oxide catalysts to yield 3-cyanopyridine with high efficiency (up to 88% yield).

  • Nucleophilic substitution of 3-bromopyridine: Reaction of 3-bromopyridine with potassium cyanide (KCN) in the presence of palladium catalysts (e.g., Pd2(dba)3) at moderate temperatures (~80 °C) affords 3-cyanopyridine derivatives in yields up to 93%.

  • Dehydration of nicotinic acid amide: Using reagents like copper(I) chloride with silylating agents or phosphorus pentoxide, nicotinic acid amide can be converted to 3-cyanopyridine in about 84% yield.

These methods establish the nicotinonitrile core necessary for further functionalization.

Representative Preparation Procedure

Based on the literature synthesis of related nicotinonitrile derivatives and nucleophilic substitution reactions, the preparation of 2-(Piperidin-3-ylmethoxy)nicotinonitrile can be outlined as follows:

Step Reaction Conditions Yield/Notes
1 Synthesis of 2-chloro-3-cyanopyridine Heating 2-oxo-3-nicotinonitrile with PCl5/POCl3 at 60-80 °C High yield, typically >80%
2 Preparation of piperidin-3-ylmethanol Reduction of 3-piperidinemethanol precursors or selective hydroxymethylation Purified by distillation or chromatography
3 Formation of alkoxide or activated nucleophile Treatment of piperidin-3-ylmethanol with base (e.g., NaH) or tosylation Enables nucleophilic substitution
4 Nucleophilic substitution Reaction of 2-chloro-3-cyanopyridine with piperidin-3-ylmethoxy nucleophile in polar aprotic solvent (e.g., DMF) at 60-80 °C Monitored by TLC, purified by extraction and chromatography
5 Purification and characterization Column chromatography, recrystallization Confirmed by NMR, MS, and IR spectroscopy

Analytical Characterization

  • NMR Spectroscopy: The product typically shows characteristic signals for the aromatic protons of the nicotinonitrile ring and the methylene protons adjacent to the oxygen and piperidine ring. For example, 1H NMR in CDCl3 shows singlets and multiplets corresponding to these environments.

  • Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity.

  • Mass Spectrometry (MS): Confirms molecular weight consistent with the expected compound.

  • Elemental Analysis: Validates the composition.

Research Findings and Optimization Notes

  • The nucleophilic substitution step is sensitive to steric and electronic factors; using 2-chloro derivatives is generally more reactive than 2-bromo derivatives for displacement by alkoxides.

  • Reaction temperature and time are optimized to avoid side reactions such as hydrolysis or over-substitution.

  • Use of anhydrous conditions and dry solvents improves yield and purity.

  • Purification typically involves aqueous extraction followed by drying over anhydrous sodium sulfate and chromatographic separation.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Ammoxidation 3-methylpyridine NH3, VPO catalyst 300-400 °C, industrial scale 85-88 Produces 3-cyanopyridine core
Halogenation 3-cyanopyridine or 2-oxo derivative PCl5, POCl3 60-80 °C >80 Produces 2-chloro-3-cyanopyridine
Nucleophilic substitution 2-chloro-3-cyanopyridine Piperidin-3-ylmethanol (alkoxide) 60-80 °C, DMF 70-85 Forms this compound

Q & A

Q. What are the optimal synthetic routes for 2-(Piperidin-3-ylmethoxy)nicotinonitrile, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution on a nicotinonitrile core. For example, the displacement of a leaving group (e.g., chloride) by a piperidinylmethoxy moiety can proceed via a two-step addition-elimination mechanism under polar aprotic solvents like DMF at elevated temperatures (e.g., 80°C for 12 hours). Yields depend on solvent polarity, temperature, and the electron-withdrawing nature of substituents (e.g., trifluoromethyl groups enhance reactivity). A representative protocol is outlined below:

Reagent Conditions Product Yield Source
PiperidineDMF, 80°C, 12 h2-(Piperidin-1-yl)nicotinonitrile derivative72%

Methodological Insight : Optimize solvent (DMF vs. ethanol) and base (e.g., NaOMe vs. Cs₂CO₃) to balance nucleophilicity and reaction kinetics. Monitor by TLC or HPLC for intermediate formation.

Q. How can structural characterization of this compound be performed?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., piperidine proton integration at δ 1.4–2.8 ppm and nitrile signal at ~110 ppm).
  • HRMS : Validate molecular formula (e.g., C₁₂H₁₄N₃O via ESI-HRMS).
  • X-ray crystallography : Resolve piperidine ring conformation and bonding geometry .
  • IR Spectroscopy : Identify nitrile stretch (~2200 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹).

Note : Compare spectral data with structurally analogous compounds (e.g., 2-(3-Methoxypyridin-2-yl)acetonitrile) to resolve ambiguities .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the piperidine moiety in biological systems?

The piperidine ring’s basicity (pKa ~11) allows protonation under physiological conditions, enhancing interactions with hydrophobic pockets in enzymes or receptors. For example, in cytotoxic agents like 2-(2-aminoethylamino)nicotinonitrile derivatives, the piperidine group facilitates cellular uptake and binding to DNA topoisomerases, as shown in cytotoxicity assays against CCRF-CEM leukemia cells (IC₅₀ < 10 µM) .

Q. Experimental Design :

  • Perform molecular docking studies to predict binding modes.
  • Use site-directed mutagenesis to identify critical residues in target enzymes.
  • Validate with isothermal titration calorimetry (ITC) for binding affinity measurements.

Q. How do contradictory data on nitration conditions affect synthesis optimization?

Evidence suggests nitration steps (e.g., introducing nitro groups to the pyridine ring) may require sulfuric acid or milder conditions (e.g., HNO₃/AcOH). Contradictions arise from competing side reactions (e.g., over-nitration or ring oxidation).

Q. Resolution Strategy :

  • Screen nitrating agents (e.g., AcONO₂ vs. HNO₃/H₂SO₄) under controlled temperatures.
  • Use DFT calculations to predict regioselectivity and transition-state energies.
  • Compare yields and purity via HPLC-MS .

Q. What are the challenges in studying the biological activity of this compound derivatives?

Limited in vivo data and off-target effects complicate interpretation. For instance, RGD-modified nanoparticles loaded with nicotinonitrile cytotoxic agents show enhanced tumor targeting but variable pharmacokinetics .

Q. Methodological Recommendations :

  • Employ CRISPR-Cas9 screens to identify resistance mechanisms.
  • Use metabolomics to track compound degradation pathways.
  • Validate selectivity via kinase profiling panels.

Q. How can computational methods aid in predicting the compound’s environmental or metabolic fate?

Tools like EPI Suite or molecular dynamics simulations predict logP (hydrophobicity), biodegradation pathways, and metabolite formation. For example, the piperidine ring may undergo CYP450-mediated oxidation to form N-oxide derivatives .

Q. Validation :

  • Use LC-MS/MS to identify metabolites in hepatocyte incubations.
  • Apply QSAR models to correlate structural features with environmental persistence.

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